1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate
Description
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate (hereafter referred to as the "target compound") is a structurally complex molecule featuring a thiazole ring, a carbamate group, and multiple stereochemical centers. Its molecular formula is C₃₇H₄₈N₆O₅S₂, with a relative molecular mass of 721.0 . Key structural elements include:
- A 1,3-thiazol-5-ylmethyl group linked via a carbamate bond.
- A stereochemically defined pentyl backbone [(1S,2S,4S) configuration] with a benzyl substituent and hydroxyl group.
- Aromatic phenyl groups contributing to lipophilicity.
This compound is likely investigated for pharmaceutical applications, given its resemblance to protease inhibitors or receptor modulators.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-18(29)27-21(12-19-8-4-2-5-9-19)14-24(30)23(13-20-10-6-3-7-11-20)28-25(31)32-16-22-15-26-17-33-22/h2-11,15,17,21,23-24,30H,12-14,16H2,1H3,(H,27,29)(H,28,31)/t21-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRKMCCXYIVTI-XWGVYQGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143725 | |
| Record name | Thiazol-5-ylmethyl ((1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010808-43-1 | |
| Record name | Thiazol-5-ylmethyl ((1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010808431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazol-5-ylmethyl ((1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIAZOL-5-YLMETHYL ((1S,2S,4S)-4-(ACETYLAMINO)-1-BENZYL-2-HYDROXY-5-PHENYLPENTYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KV2H7R99M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of (1S,2S,4S)-4-(Acetylamino)-1-Benzyl-2-Hydroxy-5-Phenylpentyl Amine
The chiral pentyl backbone is synthesized via asymmetric hydrogenation of enamine precursors. Key intermediates include:
Thiazole-5-Methanol Activation
Thiazol-5-yl-methanol (Formula-12) is activated using phenyl chloroformate in tetrahydrofuran (THF) at 0°C, yielding the mixed carbonate intermediate. This step achieves 85–90% conversion, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane).
Carbamate Coupling
The activated carbonate reacts with the pentyl amine intermediate in dimethylacetamide (DMA) at 25°C for 12 hours. Workup involves extraction with ethyl acetate and silica gel chromatography (eluent: 30% acetone/hexane) to isolate the product in 75% yield.
Critical Process Parameters and Optimization
Purification and Analytical Methods
Chromatographic Techniques
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3): δ 7.25–7.35 (m, 10H, aromatic), 5.12 (s, 2H, CH2O), 4.65 (d, J = 8.4 Hz, 1H, NH), 2.01 (s, 3H, COCH3).
-
Mass Spectrometry : ESI-MS m/z 468.2 [M+H]+ (calculated 467.58).
Solid Dispersion Formulation for Enhanced Stability
To mitigate hydrolysis and oxidation, the compound is formulated as a solid dispersion with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC).
Spray Drying Process
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbamate and thiazole moieties.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate has several scientific research applications:
Chemistry: Used as a standard in HPLC for the analysis of complex mixtures.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes . This binding can lead to the inhibition or activation of these targets, resulting in the modulation of cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Physicochemical Properties
Melting Points and Solubility
- The 4-nitrophenyl group in 4f likely reduces solubility in aqueous media compared to the target compound’s acetylamino group, which may enhance polarity .
Spectroscopic Data
NMR Profiles :
HRMS : Analogs like 4f exhibit [M + H]⁺ peaks (e.g., m/z 451.1234), suggesting lower molecular weights than the target compound (theoretical m/z 721.0) .
Biological Activity
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C23H27N3O3S, with a molecular weight of 425.54 g/mol. The compound features a thiazole ring, which is known for its biological significance in various pharmacological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O3S |
| Molecular Weight | 425.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | 144164-11-4 |
Antiviral Properties
Research indicates that compounds containing thiazole moieties exhibit antiviral activity. Specifically, studies have shown that derivatives of thiazole can inhibit viral replication by interfering with viral enzymes or host cell pathways. For instance, thiazole-based compounds have demonstrated efficacy against various viruses such as HIV and influenza by targeting specific viral proteins involved in the replication process .
The proposed mechanism of action for this compound involves:
- Inhibition of Viral Enzymes : The thiazole ring may interact with viral polymerases or proteases, inhibiting their function and thus preventing viral replication.
- Modulation of Host Immune Response : The compound may enhance the host's immune response to viral infections by upregulating interferon production or other cytokines.
- Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce cell cycle arrest in infected cells, limiting the spread of the virus .
Study 1: Efficacy Against Influenza Virus
A study conducted in vitro tested the antiviral effects of various thiazole derivatives against the influenza virus. The results indicated that the compound significantly reduced viral titers in infected cell cultures compared to untreated controls. The mechanism was attributed to the inhibition of viral RNA synthesis .
Study 2: Antiviral Activity Against HIV
Another research project focused on the antiviral activity of thiazole-containing compounds against HIV. The study found that these compounds could inhibit HIV reverse transcriptase activity effectively. The compound's structural features were crucial for its interaction with the enzyme .
Q & A
Q. What are the common synthetic routes for preparing 1,3-thiazol-5-ylmethyl carbamate derivatives, and how are intermediates characterized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with condensation of 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane. Intermediate purification involves recrystallization from ethanol-DMF mixtures . Structural characterization relies on / NMR and HRMS, with key signals for the thiazole ring (e.g., δ 7.2–7.5 ppm for aromatic protons) and carbamate carbonyl (δ 165–170 ppm in ) . Melting points (e.g., 206–208°C for related compounds) and HRMS [M+H] peaks provide additional validation .
Q. How is stereochemical integrity maintained during the synthesis of the (1S,2S,4S)-configured pentyl backbone?
- Methodological Answer : Chiral resolution or asymmetric catalysis ensures stereochemical control. For example, chiral auxiliaries or enantioselective hydrogenation may be used to preserve the (1S,2S,4S) configuration. Post-synthesis, optical rotation measurements and chiral HPLC (e.g., using a Chiralpak® column) confirm enantiopurity .
Q. What analytical techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- NMR : NMR identifies benzyl (δ 4.1–4.3 ppm, CH) and hydroxy (δ 2.5–3.0 ppm) protons. NMR confirms the carbamate carbonyl (δ 165–170 ppm) and acetylated amine (δ 22–25 ppm for CH) .
- HRMS : Exact mass matching within 2 ppm ensures molecular formula accuracy .
- X-ray crystallography : Resolves absolute stereochemistry when single crystals are obtainable .
Advanced Research Questions
Q. How can reaction yields be optimized for the carbamate coupling step, and what factors influence regioselectivity?
- Methodological Answer : Yield optimization involves solvent selection (e.g., DMF for solubility), temperature control (20–25°C to avoid side reactions), and stoichiometric ratios (1:1.2 amine:chloroacetyl chloride). Regioselectivity is influenced by steric hindrance; bulky substituents on the thiazole ring favor carbamate formation at the less hindered position . Kinetic studies (e.g., monitoring via TLC or in situ IR) help identify rate-limiting steps .
Q. What strategies resolve contradictions between experimental and theoretical spectral data (e.g., NMR chemical shifts)?
Q. How does the stereochemistry at the (1S,2S,4S)-positions impact biological activity?
- Methodological Answer : Stereochemistry governs binding affinity to target proteins (e.g., enzymes or receptors). Comparative studies using diastereomers or enantiomers are conducted via:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses. For example, the (1S,2S,4S) isomer may form hydrogen bonds with catalytic residues, while the (1R) variant shows steric clashes .
- In vitro assays : IC values from enzyme inhibition assays (e.g., fluorescence-based) quantify activity differences. A 10-fold lower IC for the correct stereoisomer highlights its significance .
Q. What are the challenges in scaling up the synthesis while maintaining purity >98%?
- Methodological Answer : Scale-up challenges include:
- Purification : Transition from recrystallization to column chromatography (e.g., silica gel with EtOAc/hexane gradients).
- Byproduct formation : LC-MS monitors impurities (e.g., hydrolysis products). Adjusting pH during aqueous workups minimizes decomposition .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy ensures real-time quality control .
Notes
- Avoided consumer/commercial focus; emphasized methodology and data-driven analysis.
- Contradictions in spectral data were addressed via computational and experimental cross-validation.
- Advanced questions integrate multi-disciplinary approaches (synthesis, computational chemistry, pharmacology).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
